molecular formula C14H17FO B1327676 Cyclopentyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-90-6

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone

Cat. No. B1327676
M. Wt: 220.28 g/mol
InChI Key: XTURTFKEGXQUII-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is a chemical compound with the molecular formula C14H17FO . It has a molecular weight of 220.29 . This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is 1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.

Scientific Research Applications

Cyclization and Synthesis of Quinolins

  • Cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives leads to the selective formation of quinolin-8-ols and tetrahydroquinolin-8-ols, which are useful in synthesizing complex organic compounds. The process involves single electron transfer and the generation of alkylideneaminyl radical intermediates (Uchiyama et al., 1998).

Synthesis of Novel Ketamine Derivatives

  • A study on the development of ketamine derivatives reports the synthesis of a novel fluoroderivative of ketamine, showing the potential for new medicinal applications. The synthesis process includes reactions with Grignard reagents and bromination, demonstrating the versatility of such compounds (Moghimi et al., 2014).

Neuroleptic Activity Exploration

  • Research on butyrophenone analogs, partially including a cyclopentane ring, explores the potential neuroleptic activity of trans-(2-aminomethyl)cyclopentyl aryl ketones. This highlights the relevance of these compounds in the development of new neuroleptic drugs (Caamaño et al., 1987).

Chemical Precursor Identification

  • Identification of a suspected chemical precursor of 2-fluorodeschloroketamine, a derivative of ketamine, demonstrates the use of cyclopentyl 2-(4-fluorophenyl)ethyl ketone in forensic and analytical chemistry. This research aids in the understanding of chemical decomposition pathways and supports legal and safety evaluations (Luo et al., 2022).

Synthesis of Potential Protein Kinase Inhibitors

  • The synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene from cyclopentanone, aimed at investigating the role of pyridyl-substituted heterocycles as potential p38 mitogen-activated protein kinase inhibitors, exemplifies the application of these compounds in medicinal chemistry (Thaher et al., 2008).

Semiconductor Surface Reactions

  • A study on the reaction of unsaturated ketones on semiconductor surfaces provides insights into the selectivity and competition of organic reactions in technological applications. This research is significant for semiconductor manufacturing and material science (Wang et al., 2002).

Asymmetric Synthesis Applications

  • The reaction tuning of cyclopentyl organometallic reagents with aliphatic ketones showcases the application in asymmetric synthesis of important medicinal compounds. This highlights the role of such compounds in developing new pharmaceuticals (Roy et al., 2009).

Synthesis and Properties of Polymers

  • Research on the synthesis of high molecular weight polyaryletherketones, using compounds like bis-4-halogenophenyl ketones, demonstrates the relevance in polymer science, particularly in creating materials with desirable physical properties (Attwood et al., 1981).

properties

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTURTFKEGXQUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644608
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone

CAS RN

898768-90-6
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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